2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the mercapto group (–SH) and the pyrido[2,3-D]pyrimidinone core makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrido[2,3-D]pyrimidinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrogen atoms on the pyrido[2,3-D]pyrimidinone ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed for substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated, alkylated, and acylated derivatives.
Scientific Research Applications
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe for studying biological processes involving sulfur-containing compounds.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with molecular targets through the mercapto group and the pyrido[2,3-D]pyrimidinone core. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. Additionally, it can interact with nucleic acids and other biomolecules, influencing cellular processes such as gene expression and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine: A simpler analog with a pyridine ring instead of the pyrido[2,3-D]pyrimidinone core.
Thieno[3,2-D]pyrimidin-4-amine: A structurally related compound with a thieno ring fused to the pyrimidine core.
Pyrazolo[3,4-D]pyrimidine: Another analog with a pyrazole ring fused to the pyrimidine core.
Uniqueness
2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. The combination of the pyrido[2,3-D]pyrimidinone core and the mercapto group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,5,7-trimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-5-4-6(2)11-8-7(5)9(14)12-10(15)13(8)3/h4H,1-3H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUGICORCVFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=S)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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